molecular formula C17H19NO B2561804 N-(4-butylphenyl)benzamide CAS No. 145575-73-1

N-(4-butylphenyl)benzamide

Cat. No.: B2561804
CAS No.: 145575-73-1
M. Wt: 253.345
InChI Key: YMSMQGPQTQGXJT-UHFFFAOYSA-N
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Description

“N-(4-butylphenyl)benzamide” is an organic compound that belongs to the class of benzamides . It is a derivative of benzoic acid with a linear formula of C17H19NO .


Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR . The molecular weight of this compound is 253.347 .


Physical and Chemical Properties Analysis

Benzamides, including “this compound”, generally have high boiling points and melting points . They are slightly soluble in water and soluble in many organic solvents .

Scientific Research Applications

Applications in Synthetic Organic Chemistry

N-(4-butylphenyl)benzamide and its derivatives have been a focal point in synthetic organic chemistry, particularly regarding the development of chemoselective N-acylation reagents. These compounds, such as N-acetyl-N-(2-trifluoromethylphenyl)acetamide, N-benzoyl-(2-chlorophenyl)benzamide, and N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide, have exhibited superior chemoselectivity compared to existing N-acylation reagents. The advancements in understanding the structure-reactivity relationship of these compounds have significantly contributed to this field. Additionally, the studies on chiral axes, especially acyclic imide-Ar bond rotations, have led to the discovery of optically active compounds like N-acyl-N-(2-t-butylphenyl)acetamide. These findings not only enhance the understanding of stereochemistry and its impact on compound stability but also aid in the development of chiral ligands with N-Ar prochiral axes for asymmetric transition metal catalysis. These ligands, through the formation of metal-ligand complexes, contribute to high selectivity in reactions such as palladium-catalyzed asymmetric allylic substitutions, with selectivity levels reaching up to 99% ee (Kondo & Murakami, 2001).

Role in Supramolecular Chemistry

The field of supramolecular chemistry has also recognized the importance of benzamide derivatives, specifically benzene-1,3,5-tricarboxamides (BTAs), derived from N-substituted benzamides. BTAs, first synthesized in 1915, have become pivotal in various scientific domains such as nanotechnology, polymer processing, and biomedical applications due to their simple structure, ease of accessibility, and detailed understanding of their supramolecular self-assembly behavior. The ability of BTAs to form one-dimensional, nanometer-sized rod-like structures through threefold H-bonding, coupled with their multivalent nature, has driven their applications in the biomedical field. The adaptable nature of this supramolecular building block continues to promise innovative applications in the future (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation and serious eye damage/eye irritation . They are also suspected of causing genetic defects .

Relevant Papers Several papers were found during the search. One paper discusses the synthesis of benzamides through direct condensation of carboxylic acids and amines . Another paper presents a benchmark study of benzamide derivatives and four novel theoretically designed ligands and evaluates their biological properties . A third paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of benzamides .

Mechanism of Action

Properties

IUPAC Name

N-(4-butylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-3-7-14-10-12-16(13-11-14)18-17(19)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSMQGPQTQGXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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